molecular formula C13H16N4O3 B4330916 N'-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE

N'-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE

Cat. No.: B4330916
M. Wt: 276.29 g/mol
InChI Key: PKLHYRZAICMKRZ-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(5-methylisoxazol-3-yl)ethanediamide is a complex organic compound that features both pyrrole and isoxazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(5-methylisoxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole and isoxazole rings, followed by their subsequent coupling through an ethanediamide linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(5-methylisoxazol-3-yl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(5-methylisoxazol-3-yl)ethanediamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(5-methylisoxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and isoxazole derivatives, such as:

Uniqueness

N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N’-(5-methylisoxazol-3-yl)ethanediamide is unique due to its specific combination of pyrrole and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-8-4-5-10(17(8)3)7-14-12(18)13(19)15-11-6-9(2)20-16-11/h4-6H,7H2,1-3H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLHYRZAICMKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE
Reactant of Route 2
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N'-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE
Reactant of Route 3
Reactant of Route 3
N'-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE
Reactant of Route 4
Reactant of Route 4
N'-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE
Reactant of Route 5
Reactant of Route 5
N'-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE
Reactant of Route 6
Reactant of Route 6
N'-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE

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